4,4'-Dithiodimorpholine
Description
Properties
IUPAC Name |
4-(morpholin-4-yldisulfanyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBZWYXLQJQBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1SSN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026698 | |
| Record name | 4,4'-Dithiodimorpholine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Gray to tan solid; [Hawley] White solid; [MSDSonline] | |
| Record name | Morpholine, 4,4'-dithiobis- | |
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| Record name | 4,4'-Dithiodimorpholine | |
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Flash Point |
121 °C, 250 °F (MINIMUM) | |
| Record name | 4,4'-Dithiodimorpholine | |
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| Record name | 4,4'-DITHIODIMORPHOLINE | |
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Density |
1.36 @ 25 °C | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000305 [mmHg] | |
| Record name | 4,4'-Dithiodimorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALS, GRAY TO TAN POWDER | |
CAS No. |
103-34-4 | |
| Record name | DTDM | |
| Source | CAS Common Chemistry | |
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| Record name | 4,4'-Dithiodimorpholine | |
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| Record name | 4,4'-DITHIODIMORPHOLINE | |
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| Record name | Morpholine, 4,4'-dithiobis- | |
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| Record name | 4,4'-Dithiodimorpholine | |
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| Record name | Di(morpholin-4-yl) disulphide | |
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| Record name | 4,4'-DITHIODIMORPHOLINE | |
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| Record name | 4,4'-DITHIODIMORPHOLINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |
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Melting Point |
125 °C | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5351 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of DTDM proceeds via the chlorosulfurization of morpholine, where sulfur monochloride acts as both a sulfur donor and a coupling agent. The reaction generates hydrochloric acid () as a byproduct, necessitating the use of an acid-binding agent to prevent protonation of morpholine, which would render it unreactive. The overall reaction is summarized as:
Anhydrous trisodium phosphate () neutralizes , forming sodium monohydrogen phosphate () and sodium chloride () without introducing water, thereby avoiding hydrolysis of .
Standard Protocol and Conditions
A representative procedure involves:
-
Mixing : Morpholine (45.37 g, 0.52 mol), anhydrous (81.51 g, 0.50 mol), and solvent oil (500 g) are combined in a reactor.
-
Addition of : Sulfur monochloride (31.97 g, 0.24 mol) is added dropwise at 20–30°C over 2 hours.
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Reaction : The mixture is stirred for 2.5 hours at 20°C.
-
Workup : The product is washed with water (200 g), filtered, and dried to yield white needle-like crystals (53.57 g, 95.85% yield, 99.61% purity).
Critical Reaction Parameters and Optimization
Acid-Binding Agent Selection
The choice of acid-binding agent significantly impacts yield and purity. Comparative studies reveal:
| Acid-Binding Agent | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| Anhydrous | 95.85 | 99.61 | Negligible |
| Sodium hydroxide | 72.35 | 95.37 | Water-induced decomposition |
| Excess morpholine | 90–92 | 98–99 | High COD wastewater |
Key Insight : outperforms by eliminating water generation, which otherwise triggers hydrolysis to and , reducing yield.
Molar Ratios and Stoichiometric Effects
Optimal molar ratios are:
A slight excess of morpholine ensures complete consumption of , while is stoichiometrically matched to neutralize .
Temperature and Kinetic Control
Reaction temperature profoundly affects reaction rate and side-product formation:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 20–30 | 95.85 | 99.61 |
| 50 | 92.45 | 98.74 |
| 60 | 82.68 | 97.54 |
Elevated temperatures accelerate side reactions, such as decomposition, necessitating strict control below 30°C.
Industrial-Scale Production and Sustainability
Solvent Selection and Recycling
Industrial protocols employ non-polar solvents (e.g., No. 120 solvent oil) to enhance mixing and prevent hydrolysis. These solvents are recyclable, reducing waste and cost.
Waste Management and Environmental Impact
Using generates water-soluble and \text{NaCl, simplifying post-treatment. This contrasts with sodium hydroxide, which produces alkaline wastewater requiring neutralization.
Advanced Characterization and Quality Control
Purity Assessment
Spectroscopic Validation
-
FT-IR : Peaks at 600–700 cm confirm S–S and C–S bonds.
-
: Morpholine protons resonate at δ 2.6–3.8 ppm.
Chemical Reactions Analysis
Reaction Mechanism:
Key Conditions and Yields:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Anhydrous trisodium phosphate | |
| Temperature | 20°C | |
| Reaction Time | 2–4 hours | |
| Yield | 90–95.85% | |
| Purity | ≥98% (HPLC) |
Optimization Insights:
Vulcanization of Rubber
DTDM acts as a sulfur donor in rubber vulcanization, forming mono- and polysulfide cross-links between polymer chains.
Reaction Pathway:
Active sulfur bridges adjacent polymer chains, enhancing mechanical properties.
Vulcanization Performance Data:
| Property | Effect of DTDM | Source |
|---|---|---|
| Tensile Strength | ↑ 15–20% | |
| Thermal Stability | ↑ (Decomposition at 122–125°C) | |
| Cross-Link Density | ↑ (Monosulfide-dominated) |
Operational Parameters:
Thermal Decomposition
DTDM decomposes at elevated temperatures, releasing sulfur and morpholine derivatives.
Decomposition Reaction:
Thermal Data:
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 122–127°C | |
| Decomposition Onset | >150°C | |
| Sulfur Release | 27% (theoretical) |
Applications:
-
Delayed-Action Vulcanization: Controlled sulfur release improves processing safety .
-
Polymer Modification: Generates reactive sulfur species for cross-linking .
Cross-Linking in Polymer Chemistry
DTDM serves as a cross-linker in polyurethanes and elastomers, forming covalent bonds via radical intermediates.
Reaction with Polymers:
Performance Enhancements:
| Polymer Type | Effect | Source |
|---|---|---|
| Natural Rubber | ↑ Abrasion resistance | |
| Synthetic Elastomers | ↑ Chemical resistance | |
| Polyethylene Composites | ↑ Thermal stability |
Mechanistic Notes:
Scientific Research Applications
Rubber and Polymer Industries
4,4'-Dithiodimorpholine is primarily used as an accelerator and vulcanizing agent in the production of rubber products. Its role in crosslinking enhances the mechanical properties and durability of rubber, making it suitable for various applications including tires, seals, and gaskets .
Table 1: Properties of this compound in Rubber Applications
| Property | Value |
|---|---|
| Tensile Strength | Increased by 20-30% |
| Elongation at Break | Improved by 15-25% |
| Heat Resistance | Enhanced stability |
Corrosion Inhibition
DTDM serves as a corrosion inhibitor for metals, protecting them from tarnishing and degradation caused by acid fumes. This application is particularly valuable in industries where metal components are exposed to harsh environments .
Cosmetics and Personal Care Products
In the cosmetic industry, this compound is utilized in hair conditioners, deodorants, and hair dyes. Its ability to act as a conditioning agent contributes to improved texture and moisture retention in hair products .
Case Study: Application in Hair Conditioners
A study demonstrated that conditioners containing DTDM resulted in a significant increase in hair moisture retention compared to those without it. The use of DTDM led to smoother hair texture and reduced breakage during combing.
Pharmaceuticals
In pharmaceuticals, DTDM has been explored for its potential use in local anesthetics and antibiotics. Its chemical properties may enhance the efficacy of drug formulations by improving solubility and stability .
Textile Industry
The compound is also found in textiles as a treatment agent that enhances fabric durability and resistance to environmental factors. This application is crucial for outdoor fabrics that require long-lasting performance against weather conditions .
Environmental Considerations
While DTDM has beneficial applications, its environmental impact must be considered. The release of this substance during manufacturing processes can lead to ecological concerns; therefore, proper management practices are essential to mitigate potential risks associated with its use .
Table 2: Environmental Impact Assessment
| Impact Area | Description |
|---|---|
| Aquatic Toxicity | Moderate concern |
| Biodegradability | Limited information |
| Regulatory Status | Subject to chemical regulations |
Mechanism of Action
The mechanism of action of 4,4’-Dithiodimorpholine primarily involves the cleavage of the disulfide bond under specific conditions, releasing active sulfur species. These active sulfur species can then participate in various chemical reactions, such as cross-linking in rubber vulcanization. The molecular targets and pathways involved include the interaction with rubber polymers to form stable cross-linked networks, enhancing the mechanical properties of the rubber .
Comparison with Similar Compounds
Research Findings :
Key Observations :
- DTDM’s lower acute toxicity (Category 5) compared to TMTD makes it safer for handling, but its dermatitic effects require stringent protective measures .
- TMTD’s metabolites (e.g., carbon disulfide) pose neurotoxic risks, limiting its use in some regions .
Market and Production
- DTDM : Global market led by manufacturers like Zhanhua Darong Chemical and Huangshan KBR, with applications expanding in Asia-Pacific tire industries .
- MBTS : Dominates the accelerator market due to cost-effectiveness, but faces competition from eco-friendly alternatives .
- TMTD : Declining use in Europe due to regulatory restrictions on thiurams .
Biological Activity
4,4'-Dithiodimorpholine (DTDM) is a compound of significant interest due to its biological activity and applications in various fields, particularly in the context of human health and disease. This article delves into the biological properties of DTDM, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
This compound is primarily recognized as a vulcanizing agent in rubber production and has applications in cosmetics and pharmaceuticals. It functions as an antioxidant and corrosion inhibitor, enhancing the stability of various formulations. Its structural formula is characterized by two morpholine rings linked by a disulfide bond, which is critical for its biological activity.
Inhibition of HPV E6 Oncoprotein
One of the most notable biological activities of DTDM is its ability to inhibit the E6 oncoprotein of Human Papillomavirus (HPV) type 16. Research indicates that DTDM can effectively eject zinc from the E6 protein, disrupting its interaction with cellular coactivators such as E6AP and E6BP. This disruption leads to reduced cell viability in HPV-infected cells and increased levels of the tumor suppressor protein p53, which is associated with apoptosis (programmed cell death) .
Sensitization and Allergic Reactions
In addition to its therapeutic potential, DTDM has been implicated in allergic contact dermatitis . Studies have documented cases where individuals exhibited sensitization to DTDM, particularly in patients with shoe dermatitis linked to rubber products . The compound's role as a skin sensitizer underscores the need for caution in its use within consumer products.
Case Study: HPV Inhibition
A study conducted to evaluate the efficacy of various compounds against HPV E6 identified DTDM as one of the most effective inhibitors. In vitro assays showed that DTDM not only inhibited E6's binding capabilities but also induced apoptosis in tumorigenic cells containing HPV . This finding suggests that DTDM could be a candidate for further development as an antiviral agent against HPV-related diseases.
Case Study: Allergic Reactions
A clinical study highlighted three patients who developed relevant sensitization to DTDM after exposure to rubber materials. The reactions were characterized by hyperkeratotic lesions and eczematous responses on the skin . These findings emphasize the dual nature of DTDM's biological activity—while it may serve therapeutic purposes, it also poses risks for allergic reactions in sensitive individuals.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4,4'-Dithiodimorpholine, and how can reaction conditions be optimized for higher purity?
this compound is synthesized via chlorosulphurization of morpholine with sulfur monochloride (SCl) under controlled conditions . Optimization involves monitoring stoichiometric ratios (e.g., morpholine:SCl), reaction temperature (typically 40–60°C), and purification steps (e.g., recrystallization from ethanol). Purity can be assessed using HPLC or melting point analysis (literature MP: 124°C) .
Q. How does this compound function as a vulcanizing agent in rubber, and what methods quantify its sulfur-release efficiency?
As a sulfur donor, this compound decomposes at vulcanization temperatures (~140–160°C) to release active sulfur (27% effective sulfur content), crosslinking polymer chains . Efficiency is measured via:
Q. What standardized methods are used to characterize the physicochemical properties of this compound?
Key methods include:
- Melting Point Determination: Differential Scanning Calorimetry (DSC) confirms MP (124°C) .
- Spectroscopic Analysis: FT-IR (C-S and S-S bonds at 600–700 cm) and NMR (δ 2.6–3.8 ppm for morpholine protons) .
- Elemental Analysis: Validates molecular formula (CHNOS) .
Advanced Research Questions
Q. How does structural symmetry in this compound influence its antitumor activity, particularly in targeting zinc-binding domains?
The symmetrical disulfide bond in this compound enables interaction with zinc-finger proteins (e.g., HPV E6 oncoprotein), ejecting Zn and disrupting protein function . To validate this:
Q. What experimental strategies resolve contradictions between this compound’s antitumor potential and its reported toxicity in patch testing?
While this compound shows anticancer activity via zinc ejection, it may induce contact dermatitis due to residual reactivity . Strategies include:
Q. How can researchers mitigate interference from this compound’s disulfide bond in analytical assays?
The S-S bond may oxidize or react with thiol-containing reagents (e.g., in enzyme assays). Mitigation approaches:
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s organ-specific toxicity?
- In Vitro: Use HepG2 cells for hepatotoxicity screening (MTT assay) and zebrafish embryos for developmental toxicity .
- In Vivo: Rodent studies with oral administration (LD reported in Category 5 acute toxicity) and histopathological analysis of liver/kidney .
Data Contradiction Analysis
Q. How to reconcile its dual role as a vulcanizing agent and a potential carcinogen?
While this compound is non-mutagenic in Ames tests, its decomposition products (e.g., morpholine) may pose risks. Research should:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
